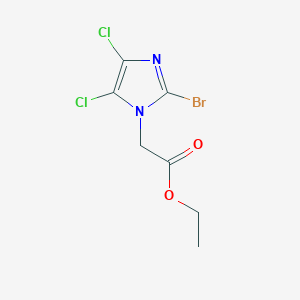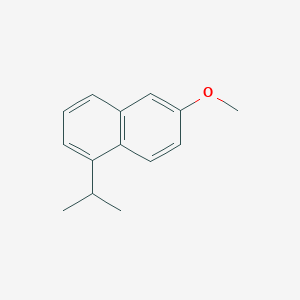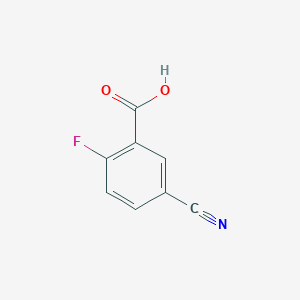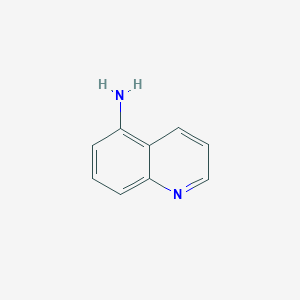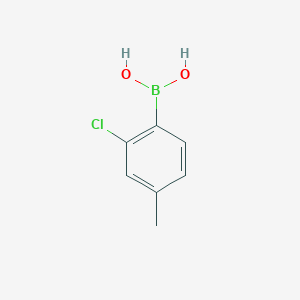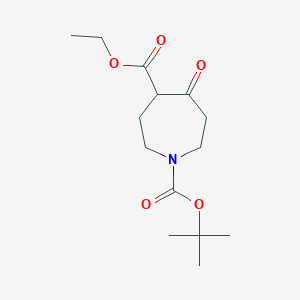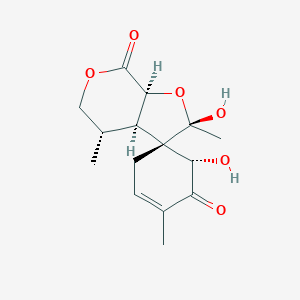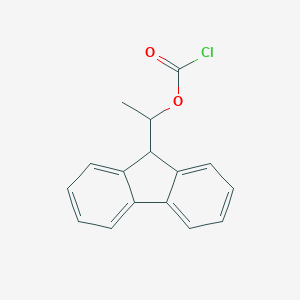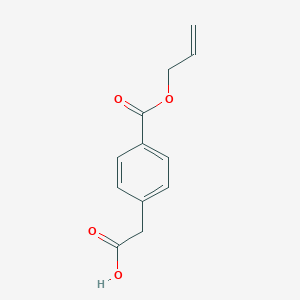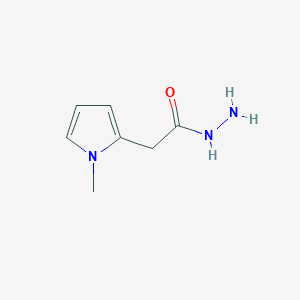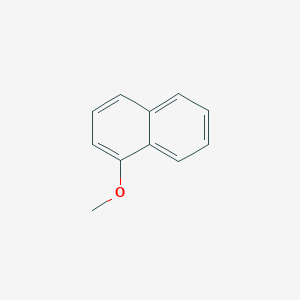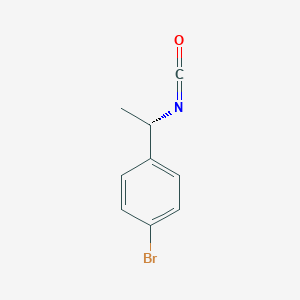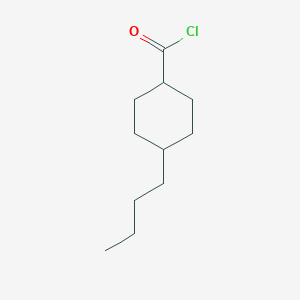
4-Butylcyclohexane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butylcyclohexane-1-carbonyl chloride, also known as t-BOC chloride, is a chemical compound used in the field of organic chemistry. It is a derivative of cyclohexane and is commonly used as a protecting group in peptide synthesis. The compound is known for its stability and ease of use, making it a popular choice for researchers in the field.
Mécanisme D'action
The 4-Butylcyclohexane-1-carbonyl chloride group acts as a protecting group by blocking the N-terminal amino group of the peptide chain. This is done through the formation of a covalent bond between the 4-Butylcyclohexane-1-carbonyl chloride group and the amino group. The 4-Butylcyclohexane-1-carbonyl chloride group can be selectively removed through the use of a strong acid such as trifluoroacetic acid, allowing for the deprotection of other functional groups in the peptide chain.
Effets Biochimiques Et Physiologiques
There are no known biochemical or physiological effects associated with 4-Butylcyclohexane-1-carbonyl chloride chloride. The compound is used solely for its chemical properties in peptide synthesis and does not have any pharmacological activity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-Butylcyclohexane-1-carbonyl chloride chloride has several advantages in peptide synthesis. It is a stable and easy-to-use protecting group that does not require harsh conditions for removal. The compound also improves the yield and purity of the final product. However, 4-Butylcyclohexane-1-carbonyl chloride chloride has some limitations. It is not suitable for the protection of acidic amino groups and can be difficult to remove in the presence of certain functional groups.
Orientations Futures
There are several future directions for the use of 4-Butylcyclohexane-1-carbonyl chloride chloride in peptide synthesis. One area of research is the development of new protecting groups that can be selectively removed under milder conditions. Another area of research is the use of 4-Butylcyclohexane-1-carbonyl chloride chloride in the synthesis of complex peptides and proteins. The development of new methods for the synthesis of these compounds could have significant implications for drug discovery and development.
Conclusion
In conclusion, 4-Butylcyclohexane-1-carbonyl chloride chloride is a useful compound in the field of organic chemistry, particularly in peptide synthesis. Its stability and ease of use make it a popular choice for researchers. While there are some limitations to its use, the compound has several advantages and has significant potential for future research.
Méthodes De Synthèse
The synthesis of 4-Butylcyclohexane-1-carbonyl chloride chloride involves the reaction of cyclohexanone with butyl chloroformate in the presence of a base such as triethylamine. The resulting compound is then purified through distillation or recrystallization. This method has been widely used in the production of 4-Butylcyclohexane-1-carbonyl chloride chloride and has been found to be efficient and reliable.
Applications De Recherche Scientifique
The 4-Butylcyclohexane-1-carbonyl chloride group is commonly used in peptide synthesis to protect the N-terminal amino group of the peptide chain. This allows for the selective deprotection of other functional groups in the peptide chain without affecting the N-terminal amino group. The use of 4-Butylcyclohexane-1-carbonyl chloride chloride has also been found to improve the yield and purity of the final product.
Propriétés
IUPAC Name |
4-butylcyclohexane-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClO/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJCVLQOKPGYDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylcyclohexane-1-carbonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

